N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-20(21-14-16-11-12-25(23,24)15-16)13-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEZPHSTAPKVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Aminomethyl)-1,1-Dioxothiolane
The thiolan-methylamine precursor is typically prepared via a three-step sequence:
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Thiolane sulfonation : Treatment of thiolan-3-ylmethanol with hydrogen peroxide (H₂O₂) in acetic acid yields 1,1-dioxothiolan-3-ylmethanol.
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Hydroxyl activation : Conversion of the alcohol to a mesylate or tosylate using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).
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Nucleophilic displacement : Reaction with sodium azide (NaN₃) followed by Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (H₂/Pd-C) to generate the primary amine.
Key data :
Preparation of 3,3-Diphenylpropanoyl Chloride
The acyl chloride is synthesized from 3,3-diphenylpropanoic acid using thionyl chloride (SOCl₂) under reflux (70°C, 4h) with >95% conversion. Excess SOCl₂ is removed via distillation under reduced pressure.
Amide Bond Formation Strategies
Direct Coupling via Acyl Chloride
The most widely reported method involves reacting 3-(aminomethyl)-1,1-dioxothiolane with 3,3-diphenylpropanoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl.
Representative procedure :
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Dissolve 3-(aminomethyl)-1,1-dioxothiolane (1.0 equiv) in DCM (10 mL/g).
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Add Et₃N (1.5 equiv) dropwise under N₂.
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Slowly add 3,3-diphenylpropanoyl chloride (1.1 equiv) in DCM.
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Stir at 0°C for 1h, then warm to 25°C for 12h.
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Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.
Optimization insights :
Coupling Reagent-Mediated Synthesis
For acid-sensitive substrates, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed with 1-hydroxybenzotriazole (HOBt) as an additive.
Procedure :
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Mix 3,3-diphenylpropanoic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv) in DMF.
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Add 3-(aminomethyl)-1,1-dioxothiolane (1.05 equiv) and Et₃N (2.0 equiv).
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Stir at 25°C for 24h.
Yield : 80–85% with <5% racemization.
Reaction Monitoring and Workup
Analytical Controls
Purification
Crude product is purified via:
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Recrystallization : From ethanol/water (3:1), yielding white crystals (mp 122–124°C).
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Column chromatography : Silica gel, gradient elution with EtOAc/hexanes (20→50%).
Spectroscopic Characterization
Key data for N-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)methyl]-3,3-diphenylpropanamide :
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Production
A patented continuous flow process achieves 92% yield by:
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiolane positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted amides or thiolane derivatives .
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound’s structural analogs differ primarily in the substituents attached to the propanamide core. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison
Electronic and Solvent Effects
- Thiolan Sulfone vs. Benzothiazole/Pyridine: The sulfone group in the target compound enhances polarity compared to benzothiazole derivatives, which are predominantly aromatic and less soluble in polar solvents.
- Substituent Effects : In N-(4-substituted phenyl)-2,3-diphenylpropanamides, electron-donating groups like methoxy increase electron density on the aromatic ring, altering UV absorption spectra and solvent interactions. For instance, 4-methoxy substituents reduce solvatochromic shifts compared to electron-withdrawing groups .
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide, a compound featuring a thiolane ring and amide functional group, has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of thiolane derivatives with appropriate amine precursors. The detailed synthetic route is often proprietary or specific to research studies.
Antimicrobial Properties
Research indicates that compounds containing thiolane structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiolanes possess antibacterial and antifungal properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of related compounds. For example, a study reported that certain thiolane derivatives demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and Panc-1. The IC50 values for these compounds were notably low, indicating potent activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 0.077 |
| Compound B | Panc-1 | 0.102 |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. Research suggests that such compounds can induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Activity
In a study examining various thiolane derivatives, this compound was tested against Escherichia coli and Candida albicans. The results indicated a significant zone of inhibition compared to control groups, suggesting effective antimicrobial properties.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of related thiolane compounds on breast cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation significantly more than standard chemotherapeutics at comparable concentrations.
Q & A
Q. Q1: How can researchers optimize the synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide to achieve high yields and purity?
Methodological Answer: Synthesis optimization involves selecting appropriate solvents (e.g., dichloromethane or ethanol) and catalysts (e.g., triethylamine) to enhance reaction efficiency . For large-scale synthesis, continuous flow reactors are recommended to maintain precise control over parameters like temperature and mixing rates . Purification via column chromatography or recrystallization is critical for isolating the compound with >95% purity. Reaction progress should be monitored using TLC or HPLC to identify intermediates and byproducts .
Q. Q2: What analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., sulfone, amide).
- X-ray Crystallography: For resolving crystal structure and confirming spatial arrangement .
Advanced Research Questions
Q. Q3: How does the sulfone group in the thiolan ring influence the compound’s interaction with biological targets?
Methodological Answer: The sulfone group enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like kinases or G-protein-coupled receptors. Comparative assays with analogs lacking the sulfone group (e.g., thiolane derivatives) are critical to validate its role . For example, replacing the sulfone with a sulfide reduces polarity and may alter binding kinetics .
Q. Q4: What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Contradictions often arise from variations in experimental design. To address this:
Standardize Assay Conditions: Use uniform cell lines (e.g., HEK293 for receptor studies) and control pH/temperature .
Validate Purity: Ensure compound purity via HPLC and exclude solvent residues (e.g., DMSO) that may skew results .
Cross-Validate with Orthogonal Methods: Combine in vitro enzyme inhibition assays with in silico simulations (e.g., molecular dynamics) .
Q. Q5: How can researchers design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Biological Fluids: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyze degradation products via LC-MS .
- Light/Temperature Stress Testing: Expose the compound to UV light (254 nm) or elevated temperatures (40–60°C) to assess photolytic/thermal stability .
- Metabolic Stability: Use liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation pathways .
Mechanistic and Comparative Studies
Q. Q6: What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab estimate parameters like logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- QSAR Modeling: Quantitative structure-activity relationship models correlate structural features (e.g., diphenyl groups) with bioavailability or toxicity .
- Free Energy Perturbation (FEP): Advanced MD simulations quantify binding free energy changes to optimize lead compounds .
Q. Q7: How do structural analogs of this compound differ in their mechanism of action?
Methodological Answer:
Experimental Design and Validation
Q. Q8: What steps ensure reproducibility in synthesizing and testing this compound across labs?
Methodological Answer:
- Detailed Protocols: Publish step-by-step synthesis procedures, including solvent volumes and catalyst ratios .
- Reference Standards: Use certified commercial standards (e.g., USP-grade) for calibration in bioassays .
- Blinded Studies: Implement double-blinded testing in biological assays to minimize bias .
Q. Q9: How can researchers leverage this compound’s physicochemical properties for material science applications?
Methodological Answer:
- Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and phase transitions for polymer compatibility studies .
- Surface Plasmon Resonance (SPR): Measure binding kinetics to functionalized nanoparticles for drug delivery system design .
- Solubility Parameters: Hansen solubility parameters predict compatibility with biodegradable matrices (e.g., PLGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
